REACTION_CXSMILES
|
[F:1][C:2]([F:18])([F:17])[S:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=O.[F:19][C:20]([F:33])([F:32])[S:21]([O:24]S(C(F)(F)F)(=O)=O)(=[O:23])=[O:22]>ClC(Cl)(F)C(Cl)(F)F>[F:19][C:20]([F:33])([F:32])[S:21]([O-:24])(=[O:23])=[O:22].[F:1][C:2]([F:18])([F:17])[S+:3]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]1=2 |f:3.4|
|
Name
|
|
Quantity
|
4.05 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)C1=C(C=CC=C1)C1=CC=CC=C1)(F)F
|
Name
|
|
Quantity
|
2.52 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClC(C(F)(F)Cl)(F)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The white precipitate formed in the reaction system
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.FC([S+]1C2=C(C3=C1C=CC=C3)C=CC=C2)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.51 g | |
YIELD: PERCENTYIELD | 74.8% | |
YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |